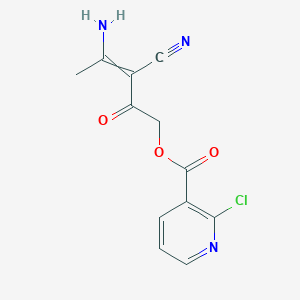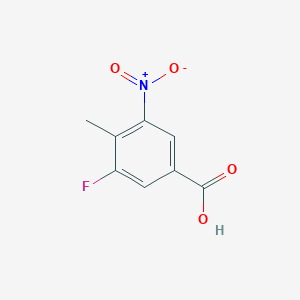![molecular formula C22H16N2O3 B2540655 N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide CAS No. 921514-99-0](/img/structure/B2540655.png)
N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C22H16N2O3 and its molecular weight is 356.381. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Chromone derivatives, including those similar to the specified compound, have been synthesized and analyzed for their structural properties. For instance, chromone-3-carboxamides have been reacted with cyanothioacetamide to form novel compounds, highlighting the versatility of chromone derivatives in synthesis reactions (Kornev, Tishin, & Sosnovskikh, 2019). Additionally, the crystal structures of various N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides have been determined, demonstrating the planarity of the molecules and their anti conformations, which could influence their biological activity (Gomes, Low, Cagide, & Borges, 2015).
Potential Biological Activities
Several studies have investigated the potential biological activities of chromene derivatives. One study focused on the synthesis and characterization of compounds for non-linear optical (NLO) properties and molecular docking analyses, hinting at their potential in biomedical applications, such as inhibiting tubulin polymerization and anticancer activity (Jayarajan et al., 2019). Another research effort synthesized a series of novel chromene-pyrimidine coupled derivatives, evaluated for their antimicrobial activity, underscoring the therapeutic potential of chromene derivatives in treating microbial infections (Nikalje, Tiwari, Seijas Vazquez, & Vázquez-Tato, 2017).
Antimicrobial and Anticancer Properties
Chromene derivatives have been synthesized and evaluated for their antimicrobial activity against different bacterial and fungal strains, with some compounds showing significant activity, indicating their potential as novel antimicrobial agents (Raval, Naik, & Desai, 2012). Moreover, novel antitubercular chromeno[3,2-c]pyridin-3-yl derivatives have been developed, showing promise in the treatment of tuberculosis, including drug-resistant strains (Sriram, Yogeeswari, Dinakaran, Banerjee, Bhat, & Gadhwal, 2010).
Properties
IUPAC Name |
N-[2-(4-methylphenyl)-4-oxochromen-6-yl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3/c1-14-5-7-15(8-6-14)21-13-19(25)17-12-16(9-10-20(17)27-21)24-22(26)18-4-2-3-11-23-18/h2-13H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRJAPBYVDKRFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-((4-Benzylpiperidin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2540572.png)


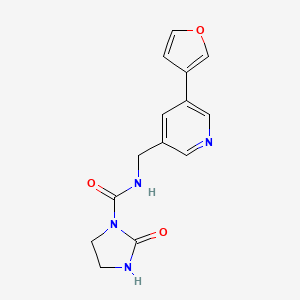
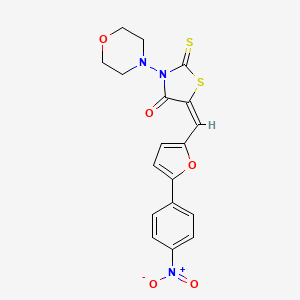
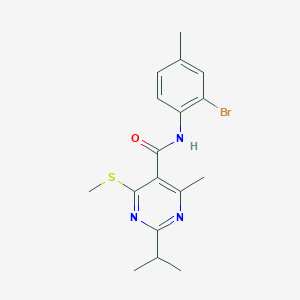

![3-[(4-ethoxyphenyl)carbamoyl]-2-{[(furan-2-yl)methyl]amino}propanoic acid](/img/structure/B2540581.png)
![1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B2540582.png)
![tert-butyl (2R)-2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-2-phenylacetate](/img/structure/B2540584.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2540589.png)

